1-(4-Methoxy-2-methylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea
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Overview
Description
1-(4-Methoxy-2-methylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxy-substituted phenyl ring, a pyrrolidinyl-substituted pyrimidine ring, and a urea linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-2-methylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate precursors under conditions that promote cyclization.
Introduction of the pyrrolidinyl group: This step involves the substitution of a suitable leaving group on the pyrimidine ring with pyrrolidine.
Formation of the urea linkage: This step involves the reaction of an isocyanate derivative with an amine to form the urea linkage.
Methoxy and methyl group introduction: These groups can be introduced through electrophilic aromatic substitution reactions on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxy-2-methylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl-substituted derivative, while reduction of the urea linkage may yield corresponding amines.
Scientific Research Applications
1-(4-Methoxy-2-methylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-2-methylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea: Lacks the methyl group on the phenyl ring.
1-(4-Methylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea: Lacks the methoxy group on the phenyl ring.
1-(4-Methoxy-2-methylphenyl)-3-(pyrimidin-4-yl)methyl)urea: Lacks the pyrrolidinyl group on the pyrimidine ring.
Uniqueness
1-(4-Methoxy-2-methylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea is unique due to the presence of both methoxy and methyl groups on the phenyl ring, as well as the pyrrolidinyl group on the pyrimidine ring. These structural features contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-methoxy-2-methylphenyl)-3-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-13-11-15(25-2)5-6-16(13)22-18(24)20-12-14-7-8-19-17(21-14)23-9-3-4-10-23/h5-8,11H,3-4,9-10,12H2,1-2H3,(H2,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAXOFIVWAULTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)NCC2=NC(=NC=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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